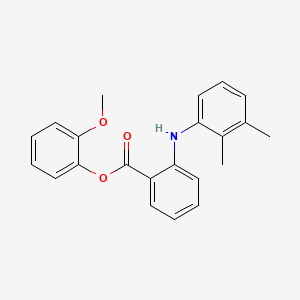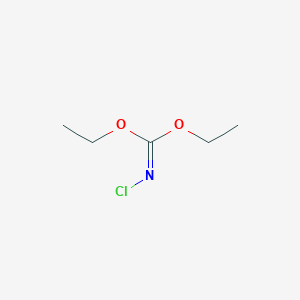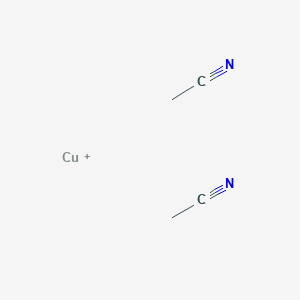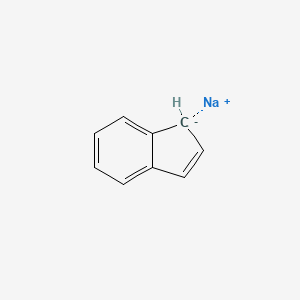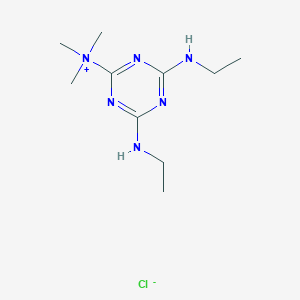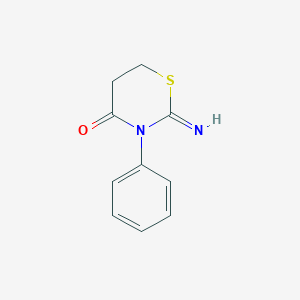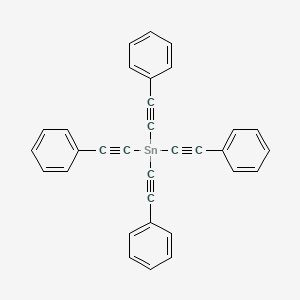
Tetrakis(2-phenylethynyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-phenylethynyl)stannane is an organotin compound with the molecular formula C32H20Sn. It is characterized by the presence of four phenylethynyl groups attached to a central tin atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(2-phenylethynyl)stannane can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with tin tetrachloride (SnCl4) in the presence of anhydrous zinc chloride (ZnCl2) and diethylamine. Another method utilizes the reaction of tin tetra(N,N-diethylcarbamate) with phenylacetylene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin compound synthesis apply. These typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Tetrakis(2-phenylethynyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts, which facilitate the replacement of phenylethynyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are frequently used under mild conditions to promote substitution reactions.
Major Products:
Oxidation: Tin oxides and substituted phenylethynyl derivatives.
Substitution: Various substituted organotin compounds, depending on the nature of the substituent introduced.
科学的研究の応用
Tetrakis(2-phenylethynyl)stannane has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organotin compounds have been explored for their potential biological activity.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other advanced materials.
作用機序
The primary mechanism by which tetrakis(2-phenylethynyl)stannane exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The tin atom facilitates the transfer of phenylethynyl groups to other molecules, often mediated by palladium catalysts. This process involves the formation of a palladium-tin intermediate, which undergoes reductive elimination to form the desired product .
類似化合物との比較
Tetrakis(phenylethynyl)silane: Similar in structure but with a silicon atom instead of tin.
Tetrakis(phenylethynyl)germane: Contains a germanium atom in place of tin.
Uniqueness: Tetrakis(2-phenylethynyl)stannane is unique due to the specific reactivity of the tin atom, which offers distinct advantages in cross-coupling reactions compared to silicon and germanium analogs. The tin atom’s ability to form stable intermediates with palladium catalysts makes it particularly effective in facilitating these reactions .
特性
CAS番号 |
21890-32-4 |
|---|---|
分子式 |
C32H20Sn |
分子量 |
523.2 g/mol |
IUPAC名 |
tetrakis(2-phenylethynyl)stannane |
InChI |
InChI=1S/4C8H5.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H; |
InChIキー |
ZIYJKZZZQPINDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#C[Sn](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


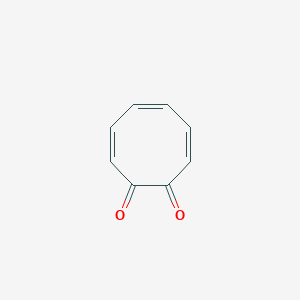
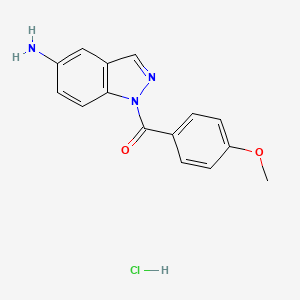
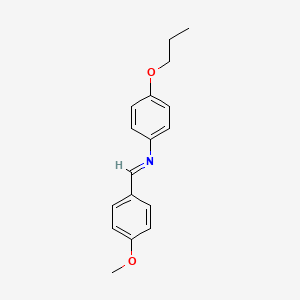
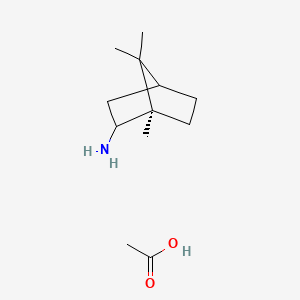
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
